molecular formula C15H23NO2 B14941375 N-butyl-3-ethoxy-N-phenylpropanamide

N-butyl-3-ethoxy-N-phenylpropanamide

Cat. No.: B14941375
M. Wt: 249.35 g/mol
InChI Key: RRNZAVPMDUDFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-ethoxy-N-phenylpropanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butyl group, an ethoxy group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-ethoxy-N-phenylpropanamide typically involves the reaction of a suitable amine with a corresponding acid chloride or anhydride. One common method is the reaction of N-butylamine with 3-ethoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper(II) triflate (Cu(OTf)2) can be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-ethoxy-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-butyl-3-ethoxy-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-3-ethoxy-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-phenylpropanamide
  • N-phenylpropanamide
  • N-butylphthalide

Uniqueness

N-butyl-3-ethoxy-N-phenylpropanamide is unique due to the presence of both butyl and ethoxy groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-butyl-3-ethoxy-N-phenylpropanamide

InChI

InChI=1S/C15H23NO2/c1-3-5-12-16(14-9-7-6-8-10-14)15(17)11-13-18-4-2/h6-10H,3-5,11-13H2,1-2H3

InChI Key

RRNZAVPMDUDFLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)CCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.